molecular formula C11H14ClF B14047433 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene

Cat. No.: B14047433
M. Wt: 200.68 g/mol
InChI Key: YMNGPQYPOGWOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene typically involves the alkylation of 2-ethyl-3-fluorobenzene with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Corresponding amines, thiols, or azides.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Hydrocarbons with reduced halogen content.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: It may be employed in the development of bioactive compounds for medicinal chemistry research.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-2-ethylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-(3-Chloropropyl)-3-fluorobenzene: The position of the ethyl group is different, affecting the compound’s steric and electronic properties.

    1-(3-Chloropropyl)-2-fluorobenzene: Lacks the ethyl group, leading to variations in chemical behavior.

Uniqueness: 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric effects. These features influence its reactivity and make it a valuable compound for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

YMNGPQYPOGWOSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.